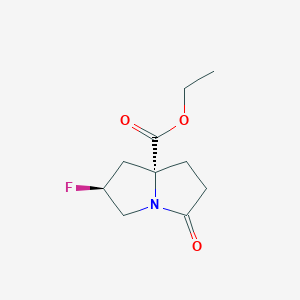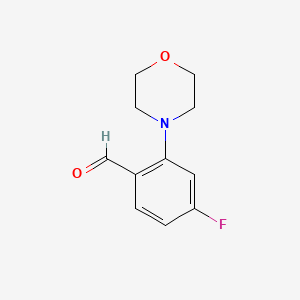![molecular formula C15H13ClO2 B14024839 4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of palladium or nickel catalysts.
Major Products:
Oxidation: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Chloro-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde
Comparison: 4’-Chloro-3’-methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of the chloro, methoxy, and methyl groups, along with the aldehyde functional group, allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H13ClO2 |
|---|---|
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
4-(4-chloro-3-methoxyphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-11(9-17)3-5-13(10)12-4-6-14(16)15(8-12)18-2/h3-9H,1-2H3 |
Clé InChI |
NEUYNMVLYPCEGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


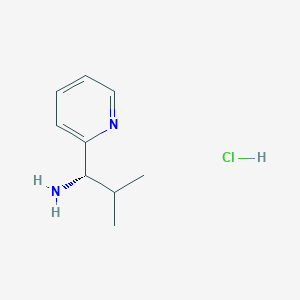
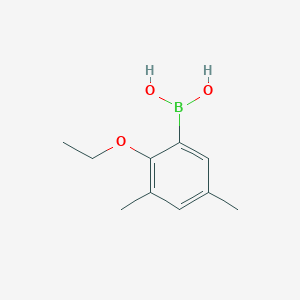


![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
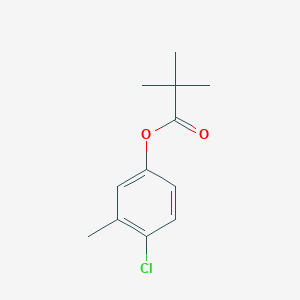



![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)

